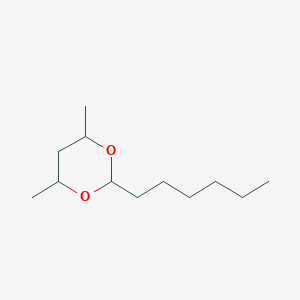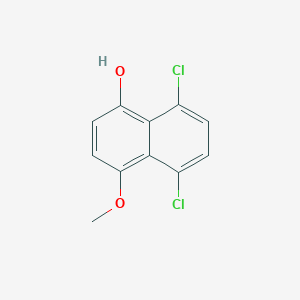![molecular formula C9H11AsN2O5S B14741404 (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid CAS No. 5428-98-8](/img/structure/B14741404.png)
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid involves several steps. One common method includes the reaction of 4-aminophenyl arsonic acid with carbamoylsulfanylacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, particularly those involving microbial infections.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid can be compared with other similar compounds such as:
4-Aminocoumarin derivatives: These compounds also have significant biological activities and are used in various applications, including as antimicrobial agents.
Arsenic-based compounds: Other arsenic-containing compounds, such as arsenic trioxide, are used in medicine for treating certain types of cancer.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5428-98-8 |
|---|---|
Molecular Formula |
C9H11AsN2O5S |
Molecular Weight |
334.18 g/mol |
IUPAC Name |
[4-[(2-carbamoylsulfanylacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsN2O5S/c11-9(14)18-5-8(13)12-7-3-1-6(2-4-7)10(15,16)17/h1-4H,5H2,(H2,11,14)(H,12,13)(H2,15,16,17) |
InChI Key |
NAZCZDHDEXILPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(=O)N)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


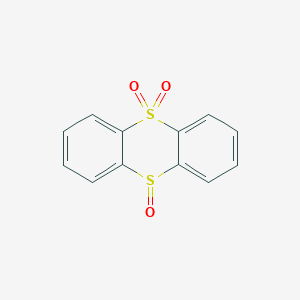
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
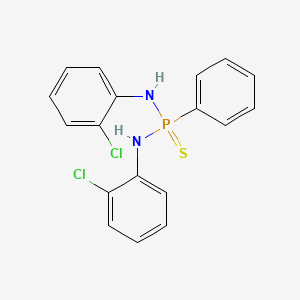
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
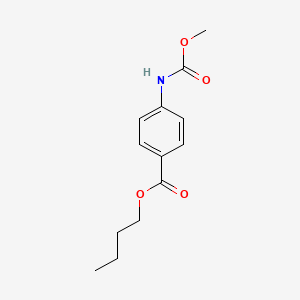
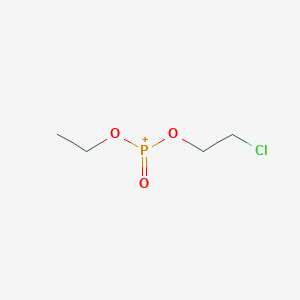
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
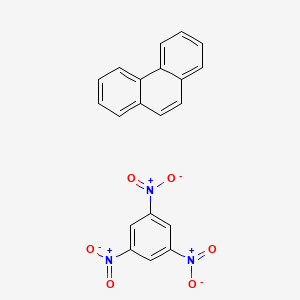

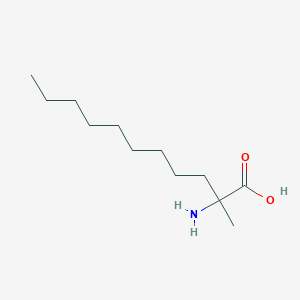
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
